4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
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Overview
Description
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It’s a cross-coupling building block used in the preparation of tetracyclines and tetracycline derivatives .
Synthesis Analysis
The synthesis of this compound could involve a Friedel–Crafts alkylation, an example of electrophilic aromatic substitution that leads to carbon–carbon bond formation .Molecular Structure Analysis
The molecular structure of this compound is complex. It has an empirical formula of C14H20O2 . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.31 . Other physical and chemical properties such as melting point, boiling point, and density would require experimental determination .Scientific Research Applications
Magnetism in Organic Compounds
Research has uncovered the role of specific organic compounds, like β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid, in exhibiting unique magnetic properties. These compounds form stacked, intercalated, 1-D hydrogen-bonded chains that interact with neighboring radicals, leading to distinctive antiferromagnetic behavior. This insight is pivotal in the development of organic materials with magnetic properties (Field & Lahti, 2003).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines. These compounds are activated by the tert-butanesulfinyl group for the addition of a wide range of nucleophiles, enabling the synthesis of a diverse array of highly enantioenriched amines. This methodology is significant for the development of new pharmaceuticals and chemicals (Ellman, Owens, & Tang, 2002).
Advanced Materials from tert-Butyl Compounds
A study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol highlights the potential of these compounds in creating new polyamides. These materials exhibit high solubility, thermal stability, and mechanical strength, making them suitable for various applications in material science (Hsiao, Yang, & Chen, 2000).
NMR Spectroscopy Enhancements
The incorporation of amino acids like 4-(tert-butyl)phenylalanine into proteins for site-selective studies by NMR spectroscopy demonstrates the application of tert-butyl compounds in enhancing biochemical research. These modified amino acids improve the sensitivity and specificity of NMR studies, facilitating advanced research in protein structure and function (Loh, Adams, Graham, & Otting, 2018).
Future Directions
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-19(2,3)14-8-6-13(7-9-14)17(21)11-16(18(22)23)20-12-15-5-4-10-24-15/h4-10,16,20H,11-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUALNUZZXBDDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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